molecular formula C8H8N4O3 B14546195 1,3-dimethyl-5H-pteridine-2,4,6-trione CAS No. 61846-18-2

1,3-dimethyl-5H-pteridine-2,4,6-trione

Cat. No.: B14546195
CAS No.: 61846-18-2
M. Wt: 208.17 g/mol
InChI Key: NBBRNFADTQJWFX-UHFFFAOYSA-N
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Description

1,3-dimethyl-5H-pteridine-2,4,6-trione is an organic compound belonging to the class of pteridines and derivatives, which are polycyclic aromatic structures containing a pyrimidine ring fused to a pyrazine ring . It has a molecular formula of C8H8N4O3 and an average molecular weight of 208.18 g/mol . This compound is classified as an extremely weak basic (essentially neutral) substance based on its pKa . While direct biological data for this compound is limited, related pyrimidine-2,4,6-trione core structures (barbiturates) are of significant historical and contemporary research interest. Recent scientific literature highlights that novel derivatives based on the pyrimidine-2,4,6-trione scaffold are being actively investigated for various bioactivities. For instance, synthesized 5-substituted-1,3-dimethylpyrimidine-2,4,6-trione derivatives have demonstrated potential as anti-diabetic and anticancer agents in preclinical research, showing activity against enzymes like α-amylase and α-glucosidase, as well as cytotoxicity in studies . Other research into pyrimidine-2,4,6-trione derivatives has explored their potential as chemotherapeutic agents with applications as antimicrobials and antifungals . The pteridine heterocyclic system is also a privileged structure in medicinal chemistry, further underscoring the research value of this compound. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61846-18-2

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

1,3-dimethyl-5H-pteridine-2,4,6-trione

InChI

InChI=1S/C8H8N4O3/c1-11-6-5(10-4(13)3-9-6)7(14)12(2)8(11)15/h3H,1-2H3,(H,10,13)

InChI Key

NBBRNFADTQJWFX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)C=N2

Origin of Product

United States

Preparation Methods

Reaction with N,N-Dimethylbarbituric Acid

A widely employed strategy involves the condensation of N-substituted indole carboxaldehydes with N,N-dimethylbarbituric acid. In a representative procedure, 1-benzylindole-3-carboxaldehyde derivatives undergo Michael addition with N,N-dimethylbarbituric acid in methanol at room temperature. The reaction proceeds via nucleophilic attack of the barbituric acid enolate on the aldehyde carbonyl, followed by dehydration to form the conjugated trione system.

Key experimental parameters :

  • Solvent : Methanol (10 mL/mmol substrate)
  • Temperature : 25°C (ambient)
  • Reaction time : 1–2 hours
  • Yield : 75–90% after recrystallization

The phase transfer catalyst triethylbenzyl ammonium chloride (TEBAC) enhances reactivity in preceding N-alkylation steps, enabling efficient benzylation of indole precursors under biphasic conditions (50% NaOH/DCM).

Multi-Step Alkylation Strategies

Initial Alkylation and Nitration

A modular synthesis begins with chloride intermediate 8 (6-chloro-3-isobutyl-1-methylpyrimidine-2,4-dione). Sequential alkylation using isobutyl iodide introduces branched aliphatic chains at N3, while nitration (HNO₃/H₂SO₄) selectively functionalizes the C5 position. Chromatographic separation isolates the N-alkyl regioisomer 9 in 75% yield.

Critical nitration conditions :

  • Nitrating agent : Fuming nitric acid (90%)
  • Temperature : 0°C → 25°C gradient
  • Workup : Quench with ice-water, extract with ethyl acetate

Condensation with Amino Acid Derivatives

Coupling of nitropyrimidine 9 with naphthylalanine ester 10 under basic conditions (Na₂CO₃/DMF, 65°C) installs the amino acid side chain via nucleophilic aromatic substitution. Subsequent nitro group reduction (H₂/Pd-C) and DDQ-mediated aromatization yield the pteridine trione core 12 in 66% overall yield.

Table 1. Comparative Yields in Multi-Step Synthesis

Step Reagents/Conditions Yield (%)
N-Alkylation Isobutyl iodide, TEBAC 87
Nitration HNO₃/H₂SO₄, 0°C 75
Coupling 10 , Na₂CO₃, DMF 67
Aromatization DDQ, CH₂Cl₂ 66

Advanced Functionalization Techniques

Triflation and Subsequent Modifications

The C6 hydroxyl group in trione 12 undergoes triflation (Tf₂O, CH₂Cl₂, −78°C) to yield electrophilic triflate 13 . This serves as a versatile intermediate for:

  • Suzuki couplings : Introduction of aryl/heteroaryl groups
  • Nucleophilic substitutions : Reaction with ω-mercaptoalcohols to form thioethers
  • Cyanation : Pd-catalyzed displacement with Zn(CN)₂ (81% yield)

Microwave-assisted optimization reduces reaction times for subsequent functionalizations. For example, thioureido intermediate formation completes in 15 minutes under MW irradiation (150 W, 100°C) compared to 6 hours conventionally.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 400 MHz) of derivative 3d :

  • δ 3.36 (s, 6H, N-CH₃)
  • δ 3.70 (s, 3H, OCH₃)
  • δ 5.45 (s, 2H, CH₂)
  • Aromatic protons: δ 6.89–7.31 (m, 5H)

13C NMR confirms trione carbonyls at δ 162.4, 155.9, and 150.2 ppm.

Mass Spectrometry

High-resolution ESI-MS of 12 :

  • Calculated : [M+H]+ 423.1543 (C₂₀H₂₃N₄O₅)
  • Observed : 423.1546 (Δ 0.7 ppm)

Applications in Medicinal Chemistry

The synthetic flexibility of 1,3-dimethyl-5H-pteridine-2,4,6-trione derivatives enables structure-activity relationship (SAR) studies targeting monocarboxylate transporter 1 (MCT1). Key pharmacological findings:

  • EC₅₀ vs Raji lymphoma cells : 37–150 nM for lead compounds
  • Selectivity : >100-fold preference for MCT1 over MCT2
  • Metabolic effects : Synergy with metformin in glycolytic cancer models

Table 2. Biological Activity of Selected Derivatives

Compound R₁ EC₅₀ (nM) MCT1 IC₅₀ (μM)
14a -(CH₂)₂OH 45 0.12
16 -SO-(CH₂)₃OH 82 0.27
22b -C≡C-(CH₂)₃OH 37 0.09

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5H-pteridine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine diones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,3-Dimethyl-5H-Pteridine-2,4,6-Trione and Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pteridine 1-CH₃, 3-CH₃, 2,4,6=O C₇H₆N₂O₃ 182.14* Bicyclic, conjugated system
1,3-Dimethylbarbituric acid Pyrimidine 1-CH₃, 3-CH₃, 2,4,6=O C₆H₈N₂O₃ 156.14 Monocyclic, classic barbiturate
5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione Pyrimidine 1-CH₃, 3-CH₃, 5-benzylidene, 2,4,6=O C₁₃H₁₂N₂O₃ 244.25 Spiro/substituted barbiturate
5-(3,4-Dihydroxyphenylmethylene)-1,3-dimethylpyrimidinetrione Pyrimidine 1-CH₃, 3-CH₃, 5-dihydroxyphenyl, 2,4,6=O C₁₃H₁₂N₂O₅ 276.24 Antioxidant potential due to phenolic groups
Methohexital Pyrimidine 1-CH₃, 5-hex-3-yn-2-yl, 5-propenyl C₁₄H₁₈N₂O₃ 262.30 Anesthetic, rapid-acting

*Calculated value based on molecular formula.

Key Observations :

  • Substitutions at position 5 (e.g., benzylidene or dihydroxyphenyl groups) in pyrimidine triones modulate bioactivity, such as antimicrobial or antioxidant effects .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (H₂O) Stability
This compound Not reported Low (estimated) High (conjugation)
1,3-Dimethylbarbituric acid 285–290 Slightly soluble Moderate
5-Heptyl-pyrimidinetrione Not reported Insoluble Hydrolysis-prone
5-Isopropyl-5-propylbarbituric acid 170–175 Soluble in organic solvents Stable under dry conditions

Key Observations :

  • Pteridine derivatives are predicted to exhibit lower aqueous solubility than pyrimidine triones due to their larger, hydrophobic bicyclic systems .
  • Pyrimidine triones with alkyl chains (e.g., 5-heptyl) are highly lipophilic, whereas hydroxylated derivatives (e.g., dihydroxyphenyl-substituted) may show improved solubility in polar solvents .

Table 3: Comparative Bioactivity

Compound Name Bioactivity Mechanism/Application
This compound Under investigation (potential antitumor) DNA intercalation (hypothesized)
1,3-Dimethylbarbituric acid Antimicrobial (anti-biofilm) Inhibits P. aeruginosa motility
5-Benzylidene-1,3-dimethylpyrimidinetrione Anticonvulsant (in vitro) GABA receptor modulation
Methohexital Anesthetic Enhances GABAergic neurotransmission

Key Observations :

  • Pyrimidine triones like 1,3-dimethylbarbituric acid exhibit anti-biofilm activity at sub-MIC concentrations by disrupting bacterial motility () .
  • Pteridine derivatives are less studied but may target nucleic acids due to their planar, conjugated structures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dimethyl-5H-pteridine-2,4,6-trione derivatives, and how can their purity be validated?

  • Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions under reflux conditions using acetic acid and P₂O₅ as catalysts. For example, substituted pyrimidine-triones are synthesized by modifying phenethyl or phenoxyethyl groups on the core structure . Purity validation involves elemental analysis (C, H, N, O percentages) and spectroscopic techniques (¹H/¹³C NMR). Discrepancies in elemental analysis (e.g., observed vs. calculated carbon content) may indicate impurities, necessitating further purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer : ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) in CDCl₃ are critical. Key markers include:

  • ¹H NMR : Methyl group signals (δ 1.45–3.77 ppm) and aromatic protons (δ 6.84–7.29 ppm) for substituent identification .
  • ¹³C NMR : Carbonyl resonances (δ 150–168 ppm) confirm the trione core, while aromatic carbons (δ 114–137 ppm) validate substituent attachment .
  • UV/IR : Absorbance peaks near 260–280 nm (π→π* transitions) and carbonyl stretches (~1700 cm⁻¹) further confirm structural integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound derivatives while minimizing side products?

  • Methodological Answer :

  • Temperature Control : Lowering reaction temperatures (e.g., 60–80°C) reduces decomposition of heat-sensitive intermediates .
  • Catalyst Screening : Replace P₂O₅ with milder catalysts (e.g., Lewis acids) to suppress side reactions like over-alkylation .
  • Factorial Design : Use a 2³ factorial design to test variables (temperature, catalyst concentration, reaction time) and identify optimal conditions via response surface methodology .

Q. What methodologies are recommended for analyzing discrepancies in biological activity data (e.g., EC₅₀) among structurally similar derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. phenethyl groups) on EC₅₀ values. For instance, 1,3-bis(4-methoxyphenethyl) derivatives show higher potency (EC₅₀ 3.36 μM) than 5-methyl analogs (EC₅₀ >32 μM) due to enhanced solubility and target binding .
  • Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., mutant SOD1) and correlate binding affinity with experimental EC₅₀ discrepancies .

Q. How can computational chemistry tools be integrated to predict the reactivity or stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Perform density functional theory (DFT) to calculate Gibbs free energy changes (ΔG) for proposed reaction pathways, identifying thermodynamically favorable routes .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on reaction intermediates to predict stability and side-product formation .
  • Reaction Thermochemistry : Use NIST data to validate computed enthalpies (ΔrH°) for trimerization or degradation pathways .

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